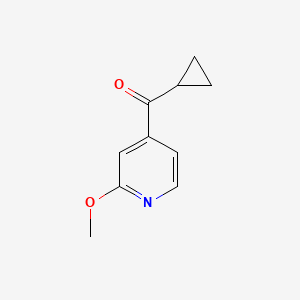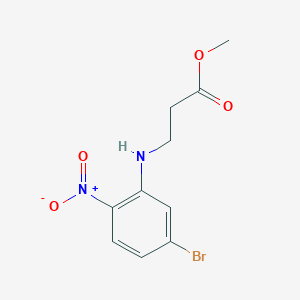![molecular formula C10H13N3 B8776543 methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B8776543.png)
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine
Vue d'ensemble
Description
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney® nickel and solvents such as 1-propanol to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors involved in various biological processes. For instance, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyridine: A basic nitrogen-containing heterocycle with diverse biological activities.
Dihydropyridine: Known for its antihypertensive properties.
Piperidine: Widely used in drug discovery for its pharmacophoric features.
Uniqueness: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with methyl and methylaminomethyl groups makes it a versatile scaffold for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-8-7-13(2)10-9(8)4-3-5-12-10/h3-5,7,11H,6H2,1-2H3 |
Clé InChI |
AWWRUNWWJMMIIO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN(C2=C1C=CC=N2)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B8776463.png)
![tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate](/img/structure/B8776466.png)





![2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8776503.png)


![8-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8776535.png)


